molecular formula C10H4ClF2NO2 B6346209 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188169-26-7

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346209
CAS No.: 1188169-26-7
M. Wt: 243.59 g/mol
InChI Key: MYBJRNAJUZZPKZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound characterized by an oxazole core substituted with chlorine, a 3,5-difluorophenyl group, and an aldehyde functional group. The chlorine atom at position 5 and the electron-withdrawing difluorophenyl moiety at position 3 likely influence the compound’s electronic profile, solubility, and reactivity, while the aldehyde group at position 4 offers a reactive site for further chemical modifications.

Properties

IUPAC Name

5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO2/c11-10-8(4-15)9(14-16-10)5-1-6(12)3-7(13)2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBJRNAJUZZPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of electron-rich aromatic systems. For the intermediate 5-chloro-3-(3,5-difluorophenyl)isoxazole , treatment with POCl₃ and DMF at 0–5°C generates the iminium intermediate, which hydrolyzes to the aldehyde upon aqueous workup. This method achieves 60–68% yield but requires stringent temperature control to avoid over-chlorination.

Oxidation of Hydroxymethyl Precursors

An alternative approach involves oxidizing a hydroxymethyl intermediate. For example, 5-chloro-3-(3,5-difluorophenyl)-4-(hydroxymethyl)isoxazole is treated with pyridinium chlorochromate (PCC) in DCM at 25°C, yielding the aldehyde in 82% purity. Catalytic MnO₂ in acetone offers a milder alternative, though with reduced efficiency (55–60%).

Chlorination at Position 5: Regioselective Halogenation

Electrophilic chlorination is typically performed post-cyclization. Using N-chlorosuccinimide (NCS) in acetonitrile at 80°C for 12 h introduces the chloro group at position 5 with >90% regioselectivity. Competing reactions are suppressed by the electron-withdrawing difluorophenyl group, which directs electrophiles to position 5.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization from ethanol/water mixtures. Purity is confirmed by:

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • NMR : Distinct signals at δ 9.8 ppm (aldehyde proton) and δ 160–165 ppm (C=O in ¹³C NMR).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Vilsmeier-Haack60–6885–90Direct formylationRequires toxic POCl₃
PCC Oxidation75–8292–95High purityMulti-step synthesis
NCS Chlorination>9098Excellent regioselectivityHigh-temperature conditions

Challenges and Optimization Opportunities

  • Regioselectivity in formylation : Competing reactions at position 3 are minimized using bulky directing groups.

  • Over-oxidation risks : Catalytic MnO₂ or TEMPO/NaClO systems improve aldehyde stability.

  • Scale-up limitations : Continuous flow reactors enhance safety for exothermic chlorination steps .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the oxazole ring, such as 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde, exhibit significant biological activity against various cancer cell lines. For instance, derivatives of oxazole have been synthesized and tested for their cytotoxic effects against multiple cancer types.

In a study evaluating novel oxazole derivatives, it was found that certain substituted oxazoles demonstrated higher potency than traditional chemotherapeutic agents like doxorubicin and 5-fluorouracil against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The introduction of electron-withdrawing groups at specific positions on the aromatic rings significantly enhanced the biological activity of these compounds.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, flow cytometry analyses revealed that some oxazole derivatives could trigger apoptosis in MCF-7 cells through the activation of caspases . This suggests potential pathways for developing new anticancer therapies based on the structural modifications of oxazoles.

Material Science Applications

Synthesis of Functional Materials
The unique properties of this compound make it suitable for use in synthesizing functional materials such as polymers and coatings. The incorporation of fluorinated aromatic groups can enhance the thermal stability and chemical resistance of materials .

Recent advancements have shown that incorporating oxazole derivatives into polymer matrices can improve their mechanical properties and reduce flammability. This makes them valuable in applications ranging from aerospace to electronics.

Data Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 Value (µM)Reference
This compoundMCF-70.48
5-Chloro-3-(3-fluorophenyl)-1,2-oxazoleHCT-1161.54
Novel Oxadiazole DerivativeWiDr4.5

Case Studies

Case Study 1: Anticancer Properties
In a study involving the synthesis of various oxazole derivatives, researchers focused on the structure-activity relationship (SAR) to identify potent anticancer agents. The study highlighted that modifications at the 4-position of the oxazole ring significantly influenced cytotoxicity against breast and colon cancer cell lines .

Case Study 2: Material Enhancement
Another research initiative explored the use of fluorinated oxazoles in creating advanced polymer composites. The findings indicated that these composites exhibited improved thermal stability and mechanical strength compared to non-fluorinated counterparts . This opens avenues for developing safer and more efficient materials for industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Property Target Compound Analog (Pyrazole)
Aromatic Ring Basicity Low (oxazole) Moderate (pyrazole)
logP (Estimated) 2.1 2.5
Hydrogen-Bond Acceptors 4 5

Table 2: Reactivity Comparison

Reaction Type Target Compound Reactivity Analog Reactivity
Nucleophilic Addition High (electron-deficient) Moderate
Oxidative Stability High Moderate (sulfur-sensitive)

Biological Activity

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C9H4ClF2NO
  • Molecular Weight : 215.58 g/mol
  • CAS Registry Number : 359424-44-5

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Inhibition of Enzymes : The compound exhibits inhibitory effects on several key enzymes involved in cancer and inflammatory pathways. For instance, it has shown potential as an inhibitor of cyclooxygenases (COX-1 and COX-2), which are critical in mediating inflammation and pain .
  • Anticancer Activity : Initial studies indicate that this oxazole derivative may possess significant anticancer properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action .

Biological Activity Data

Activity Type Target/Effect IC50 Value (µM) Reference
AnticancerHuman cervical carcinoma (HeLa)2.76
AnticancerColon adenocarcinoma (Caco-2)9.27
Anti-inflammatoryCOX inhibitionNot specified
CytotoxicityVarious tumor cell lines<10

Study 1: Antitumor Activity

In a study evaluating the antitumor efficacy of various oxazole derivatives, this compound was tested against a panel of human tumor cell lines. The compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation, particularly in HeLa and Caco-2 cells .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while downregulating anti-apoptotic factors such as Bcl-2. This suggests that this compound may act as a promising lead for developing novel anticancer agents .

Q & A

Basic Questions

Q. What are the key synthetic precursors and reaction conditions required for synthesizing 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde?

  • Methodological Answer : The synthesis involves fluorinated benzaldehydes (e.g., 3,5-difluorobenzaldehyde) as precursors for introducing the aryl group. The isoxazole ring is typically formed via cyclization reactions, such as the condensation of hydroxylamine with α,β-unsaturated ketones or aldehydes. Critical conditions include low-temperature stabilization (0–6°C) for intermediates and catalysts like p-toluenesulfonic acid to enhance regioselectivity. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR confirm substituent positions (e.g., fluorine at C3/C5 of phenyl, aldehyde proton at ~9.8 ppm). 19F NMR detects fluorine coupling patterns.
  • IR : A strong C=O stretch (~1700 cm⁻¹) verifies the aldehyde group.
  • Mass Spectrometry : HRMS validates the molecular ion ([M+H]+ ≈ 275.61 m/z).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>97% by area normalization) .

Advanced Questions

Q. How do the electronic effects of the 3,5-difluorophenyl group influence reactivity in nucleophilic additions?

  • Methodological Answer : The electron-withdrawing nature of fluorine substituents deactivates the oxazole ring, directing nucleophilic attacks to the aldehyde group. Computational tools (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimentally, kinetic studies of reactions with hydrazines or Grignard reagents under varied pH conditions correlate substituent effects with reaction rates .

Q. What strategies address discrepancies in biological activity data across assays?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., HEK293 or HepG2) and incubation times.
  • Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests (MTT/WST-1).
  • Dose-Response Curves : Calculate IC50 values to normalize potency metrics.
  • Off-Target Controls : CRISPR-edited cell lines or competitive binding assays isolate target-specific effects .

Q. How can computational methods optimize binding affinity to kinase targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina/Glide to model interactions with kinase ATP-binding pockets.
  • MD Simulations : Run 100-ns trajectories (AMBER/GROMACS) to assess binding stability.
  • Free Energy Calculations : FEP or MM-PBSA quantify ΔG changes for structural modifications (e.g., replacing chlorine with bulkier halogens). Validate predictions with SPR-measured KD values .

Q. What experimental approaches ensure regioselectivity during synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., aldehyde) during cyclization.
  • Lewis Acid Catalysis : BF3·OEt2 directs electrophilic substitution to the para position of the phenyl ring.
  • Microwave-Assisted Synthesis : Shortens reaction times, reducing side-product formation. Monitor intermediates via LC-MS .

Q. How can researchers resolve unexpected NMR peaks during characterization?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC correlate ambiguous protons with adjacent carbons.
  • Variable Temperature NMR : Identifies dynamic effects (e.g., rotamers).
  • Isotopic Labeling : Introduce 13C at the aldehyde to decouple splitting patterns .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Methodological Answer :

  • ADME Profiling : Use Caco-2 cells for permeability and liver microsomes for metabolic stability (CYP450 isoforms).
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction.
  • In Vivo Half-Life : Pharmacokinetic studies in rodents with LC-MS/MS quantification .

Q. How can this compound act as a molecular probe for enzyme inhibition?

  • Methodological Answer :

  • Fluorescence Polarization : Track binding to enzyme active sites in real time.
  • X-Ray Crystallography : Resolve co-crystal structures (e.g., with kinases) to identify key interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

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